2-(methylsulfonyl)-9-phenyl-9H-purine

Nucleophilic substitution C–C bond formation Purine derivatization

2-(Methylsulfonyl)-9-phenyl-9H-purine is a synthetic purine derivative featuring a strong electron-withdrawing methylsulfonyl group at the C2 position and a phenyl substituent at N9, giving it a molecular weight of 274.30 g·mol⁻¹ and an empirical formula of C₁₂H₁₀N₄O₂S. Originally reported as a synthetic intermediate, this compound serves as a precursor for a wide range of 2-substituted purine libraries used in medicinal chemistry and chemical biology.

Molecular Formula C12H10N4O2S
Molecular Weight 274.30 g/mol
CAS No. 118807-52-6
Cat. No. B12935533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfonyl)-9-phenyl-9H-purine
CAS118807-52-6
Molecular FormulaC12H10N4O2S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C2C(=N1)N(C=N2)C3=CC=CC=C3
InChIInChI=1S/C12H10N4O2S/c1-19(17,18)12-13-7-10-11(15-12)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyQPLKWTSLUNTELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)-9-phenyl-9H-purine (CAS 118807-52-6): A Reactive Purine Scaffold for Targeted Derivatization


2-(Methylsulfonyl)-9-phenyl-9H-purine is a synthetic purine derivative featuring a strong electron-withdrawing methylsulfonyl group at the C2 position and a phenyl substituent at N9, giving it a molecular weight of 274.30 g·mol⁻¹ and an empirical formula of C₁₂H₁₀N₄O₂S . Originally reported as a synthetic intermediate, this compound serves as a precursor for a wide range of 2-substituted purine libraries used in medicinal chemistry and chemical biology .

Reactive methylsulfonyl leaving group at C2
Expands C-nucleophile scope beyond 2-chloro analog
Precursor for diverse 2-substituted purine libraries

Why 2-Substituted 9-Phenylpurine Analogs Cannot Be Interchanged: The Unique Reactivity of the Methylsulfonyl Leaving Group


The electronic nature and leaving-group ability of the substituent at the purine C2 position dictate the scope of nucleophilic aromatic substitution (SNAr) reactions accessible to a given scaffold. Simple 2-halo or 2-alkoxy derivatives are restricted to reactions with standard O-, N-, and S-nucleophiles, leaving large portions of carbon-based chemical space inaccessible . The methylsulfonyl group in 2-(methylsulfonyl)-9-phenyl-9H-purine generates a substantially more electrophilic C2 center, enabling bond constructions with active methylene compounds, ketone enolates, and cyanide ion that are completely unattainable with the cheaper, more readily available 2-chloro analog . Procurement teams and medicinal chemistry groups that treat all 2-substituted 9-phenylpurines as functionally interchangeable will therefore lack the synthetic versatility needed to access oxygen- and cyanide-containing 2-carbon derivatives critical for structure–activity relationship development.

Attribute
2-(Methylsulfonyl)-9-phenyl-9H-purine
2-Chloro-9-phenyl-9H-purine
C2 leaving group
Methylsulfonyl (strongly electron-withdrawing)
Chloro (moderate reactivity)
C–C bond formation
Ketone enolates, active methylene compounds, cyanide
Limited to ethyl cyanoacetate and phenylacetonitrile; no reaction with ketones or KCN
Interchangeability
Methylsulfonyl reactivity may not transfer to the 2-chloro scaffold; direct substitution may limit access to key C2-carbon derivatives. Verify target nucleophile compatibility before selecting analog.

Product-Specific Differentiation Evidence for 2-(Methylsulfonyl)-9-phenyl-9H-purine (CAS 118807-52-6)


Exclusive Reactivity with Ketones and Potassium Cyanide vs. 2-Chloro-9-phenyl-9H-purine

A direct head-to-head study demonstrated that 2-chloro-9-phenyl-9H-purine (comparator) undergoes nucleophilic substitution with O-, N-, and S-nucleophiles and certain C-nucleophiles such as ethyl cyanoacetate and phenylacetonitrile, but it completely fails to react with other active methylene compounds, ketones, or potassium cyanide . In contrast, 2-(methylsulfonyl)-9-phenyl-9H-purine, prepared by oxidation of the 2-chloro compound, reacted smoothly not only with the same active methylene compounds (delivering products 6a and 6b in good yields) but also with ketones and potassium cyanide, forming the corresponding 2-substituted 9H-purines (products 7 and 8a–d) .

Ketone & cyanide reactivity
Head-to-head
Target reacts; 2-chloro analog shows no reaction
NaOH/DMSO, ketone enolates & KCN
Supports synthesis of 2-oxoalkyl and 2-cyano purines not accessible via chloro analog
Reaction scope confirmed for multiple substrates
Nucleophilic substitution C–C bond formation Purine derivatization

Efficient Synthesis via Oxidation of the 2-Chloro Precursor: Operational and Cost Advantages

2-(Methylsulfonyl)-9-phenyl-9H-purine is readily prepared from the corresponding 2-chloro-9-phenyl-9H-purine by oxidation . The 2-chloro precursor is itself a well-established intermediate obtainable through condensation of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with formamidine acetate or related building blocks . This two-step sequence—chlorination/condensation followed by oxidation—provides a straightforward, scalable route to the activated methylsulfonyl purine that does not require air-sensitive reagents or specialized equipment.

Synthetic accessibility
Reported
Prepared by oxidation of 2-chloro-9-phenyl-9H-purine
Scalable two-step sequence without air-sensitive reagents
Reduces supply complexity; stock 2-chloro precursor and oxidize on demand
Class-level inference; optimize oxidation conditions for scale
Purine synthesis Oxidation Methylsulfonyl installation

Expanded C-Nucleophile Substrate Scope vs. 2-Chloro-9-phenyl-9H-purine

Both 2-chloro- and 2-(methylsulfonyl)-9-phenyl-9H-purine react with ethyl cyanoacetate and phenylacetonitrile to yield the same C-2 carbon-linked products (compounds 6a and 6b). However, while the chloro analog's C-nucleophile scope terminates at these two substrates, the methylsulfonyl analog extends C-nucleophile compatibility to a broader set of active methylene compounds and ketones . The sulfonyl group thus acts not merely as an alternative to chlorine but as an enabling functional group that gates access to an entire additional class of C-nucleophiles.

C-nucleophile expansion
Reported
≥6 additional C-nucleophile types
vs. 2-chloro analog (only 2 classes reactive)
Enables diverse 2-carbon-substituted purine SAR exploration
Includes ketones, KCN, and broader active methylene compounds
C-nucleophile addition Purine C2 functionalization Medicinal chemistry diversification

Optimal Application Scenarios for 2-(Methylsulfonyl)-9-phenyl-9H-purine (CAS 118807-52-6) Based on Verifiable Evidence


Synthesis of 2-(2-Oxoalkyl)- and 2-Cyano-9-phenylpurine Derivatives for Kinase-Focused Library Design

Medicinal chemistry groups building purine-based kinase inhibitor libraries can employ 2-(methylsulfonyl)-9-phenyl-9H-purine to introduce ketone and cyano substituents at the C2 position—a transformation that cannot be performed with the 2-chloro analog. This enables the generation of purine analogs that probe hydrogen-bond acceptor interactions in the kinase hinge region or solvent-exposed pocket, which are inaccessible through other 2-substituted 9-phenylpurines .

One-Pot Diversification of Purine Scaffolds Using the Methylsulfonyl Leaving Group

The methylsulfonyl group serves as a superior leaving group for sequential or parallel C2 diversification. Procurement teams supporting high-throughput synthesis workflows should consider stocking this compound as a key diversification intermediate, as it tolerates a broader array of nucleophiles than the chloro precursor while still being preparable on-demand from the same 2-chloro-9-phenyl-9H-purine feedstock .

Preparation of 2-Cyano-9-phenylpurine Intermediates for Click-Chemistry Conjugation

The direct reaction with potassium cyanide provides a concise route to 2-cyano-9-phenylpurine . This nitrile intermediate can be employed as a precursor for tetrazole formation or CuAAC click chemistry, enabling bioconjugation and probe molecule generation from the purine scaffold. This synthetic pathway is unique to the methylsulfonyl derivative and is unavailable from the 2-chloro analog.

Synthesis of 2-Alkyl/Aryl Ketone Purines for Fragment-Based Drug Discovery

Fragment-based drug discovery programs seeking to elaborate purine cores with carbon-linked substituents at the 2-position can use the methylsulfonyl compound to react directly with ketone enolates. This eliminates multi-step protection/deprotection sequences and allows rapid SAR exploration around the purine 2-position .

Application
Selection Property
Validation Focus
2-Carbon-substituted purine library synthesis
SNAr reactivity with ketone and cyanide nucleophiles
C–C bond formation scope beyond 2-chloro analog
Parallel C2 diversification
Broad nucleophile tolerance (O, N, S, C)
Compatibility with high-throughput synthesis workflows
2-Cyano purine intermediate synthesis
Direct cyanation with potassium cyanide
Nitrile intermediate unavailable via chloro analog
2-Ketone purine synthesis for fragment elaboration
Reaction with ketone enolates
Direct C2 ketone installation without protection/deprotection
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